

An In-depth Technical Guide to the Binding Partners and Interactome of SPA70

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Compound of Interest

Compound Name: SPA70

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the binding partners and interactome of **SPA70**. It addresses the critical ambiguity of the term "**SPA70**," providing distinct sections for the small molecule antagonist of the Pregnane X Receptor (PXR) and the far more extensively studied molecular chaperone, Stress-Associated Protein 70 (HSP70/HSPA1A), which is the primary focus of this document.

Introduction and Clarification of "SPA70"

The term "**SPA70**" is utilized in scientific literature to refer to two distinct molecular entities. This ambiguity necessitates a clear distinction for accurate research and development.

- **SPA70** (Specific PXR Antagonist 70): A small molecule, 1-(2,5-Dimethoxyphenyl)-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-5-methyl-1H-1,2,3-triazole, that acts as a potent and selective antagonist of the human Pregnane X Receptor (PXR). Its interactions are primarily with this nuclear receptor.
- **SPA70** (Stress-Associated Protein 70): More commonly known as HSP70 (Heat Shock Protein 70) or HSPA1A, this is a highly conserved and abundant molecular chaperone. It plays a central role in protein homeostasis by assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and directing terminally damaged proteins for degradation. The "interactome" of this protein is vast and complex, encompassing a wide range of co-chaperones and client proteins.

This guide will first briefly cover the small molecule **SPA70** and then provide an in-depth analysis of the protein HSP70, which is the entity with a complex interactome relevant to the user's query.

SPA70: The Small Molecule PXR Antagonist

SPA70 is a chemical compound identified as a potent and selective antagonist of the human Pregnane X Receptor (hPXR), a key regulator of drug metabolism. By inhibiting hPXR, **SPA70** can prevent the upregulation of drug-metabolizing enzymes, thereby enhancing the efficacy and reducing resistance to various therapeutic agents, particularly in oncology.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Binding Partner and Quantitative Data

The primary and most well-characterized binding partner of the small molecule **SPA70** is the human Pregnane X Receptor (hPXR). **SPA70** binds to the ligand-binding domain (LBD) of hPXR, preventing its activation by agonists.[\[1\]](#)[\[2\]](#)

Binding Partner	Interaction Type	Quantitative Metric	Value	Assay	Reference
Human Pregnane X Receptor (hPXR)	Antagonist Binding	IC50	540 nM	hPXR Transactivation Assay	[4]
Human Pregnane X Receptor (hPXR)	Antagonist Binding	Ki	390 nM	hPXR Transactivation Assay	[4]

SPA70/HSP70: The Molecular Chaperone

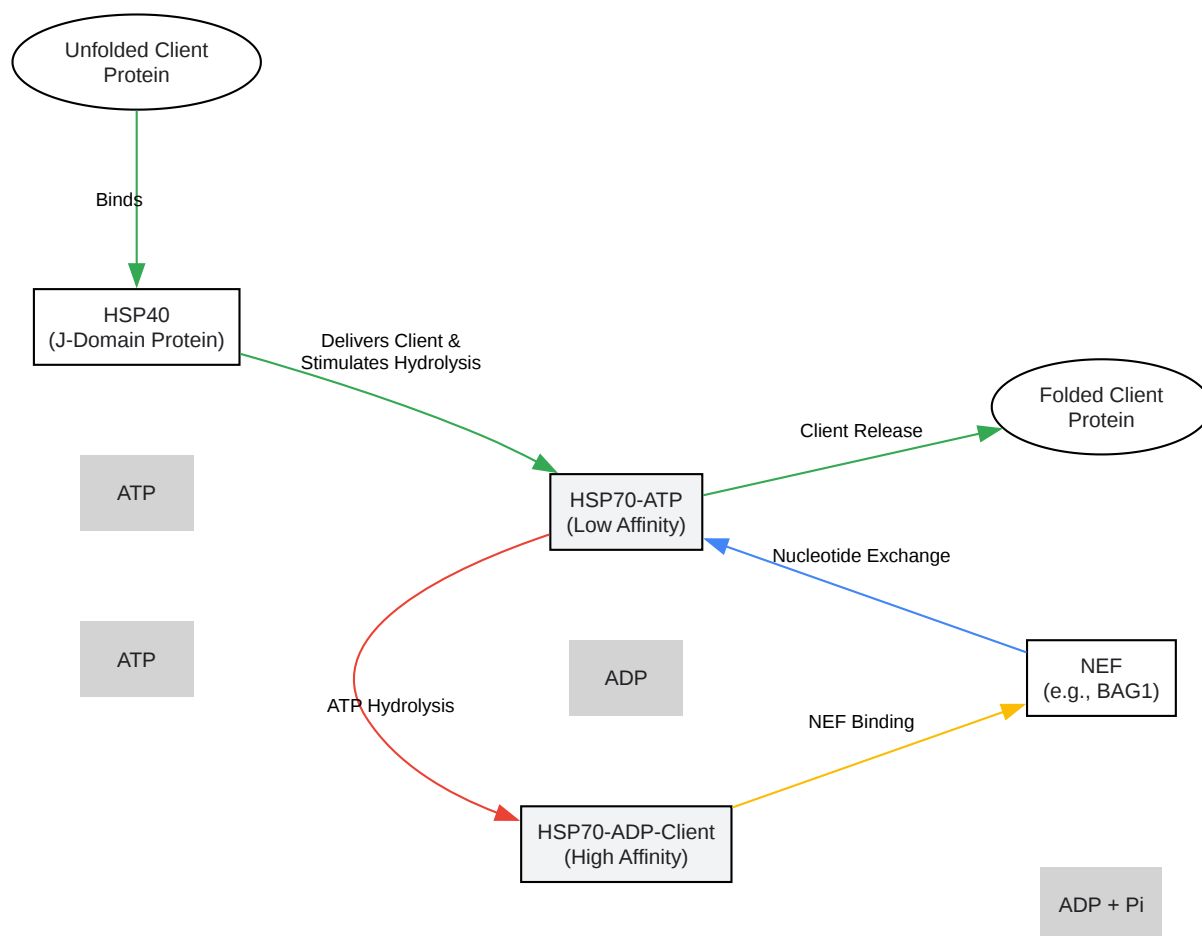
The remainder of this guide focuses on the Stress-Associated Protein 70 (HSP70), a central hub in the cellular protein quality control network.[\[5\]](#) Its function is ATP-dependent and modulated by a host of co-chaperones that regulate its substrate binding and release cycle.

The HSP70 Chaperone Cycle and Core Interactome

The primary function of HSP70 is to bind to exposed hydrophobic regions of unfolded or partially folded proteins ("clients"), preventing their aggregation and facilitating their correct folding.[5] This process is governed by an ATP-hydrolysis-driven cycle, which involves key classes of binding partners:

- **J-Domain Proteins (HSP40s):** These co-chaperones deliver client proteins to HSP70 and stimulate its ATPase activity, which locks HSP70 in a high-affinity state for the client.[5]
- **Nucleotide Exchange Factors (NEFs):** These proteins (e.g., BAG domain proteins, HspBP1) promote the exchange of ADP for ATP, causing HSP70 to release the client protein, allowing it to attempt folding.[6]
- **Client Proteins:** A vast array of proteins across the proteome that require assistance in folding, particularly under conditions of cellular stress.
- **Other Chaperones and Co-chaperones:** HSP70 collaborates with other chaperone systems, such as HSP90 and the proteasome, often through adaptor proteins like CHIP (Carboxyl-terminus of HSP70 Interacting Protein), which is also an E3 ubiquitin ligase that can target clients for degradation.[6][7]

Below is a diagram illustrating the fundamental HSP70 chaperone cycle.



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The HSP70 Chaperone Cycle.

Quantitative Data on HSP70 Binding Partners

Quantifying the interactions of HSP70 across its entire interactome is challenging due to the transient nature of many of these associations. Large-scale proteomic studies have identified hundreds of potential interactors.[8][9][10] The table below summarizes key, well-characterized binding partners. While precise dissociation constants (Kd) are not available for all interactions under physiological conditions, the functional significance is well-established.

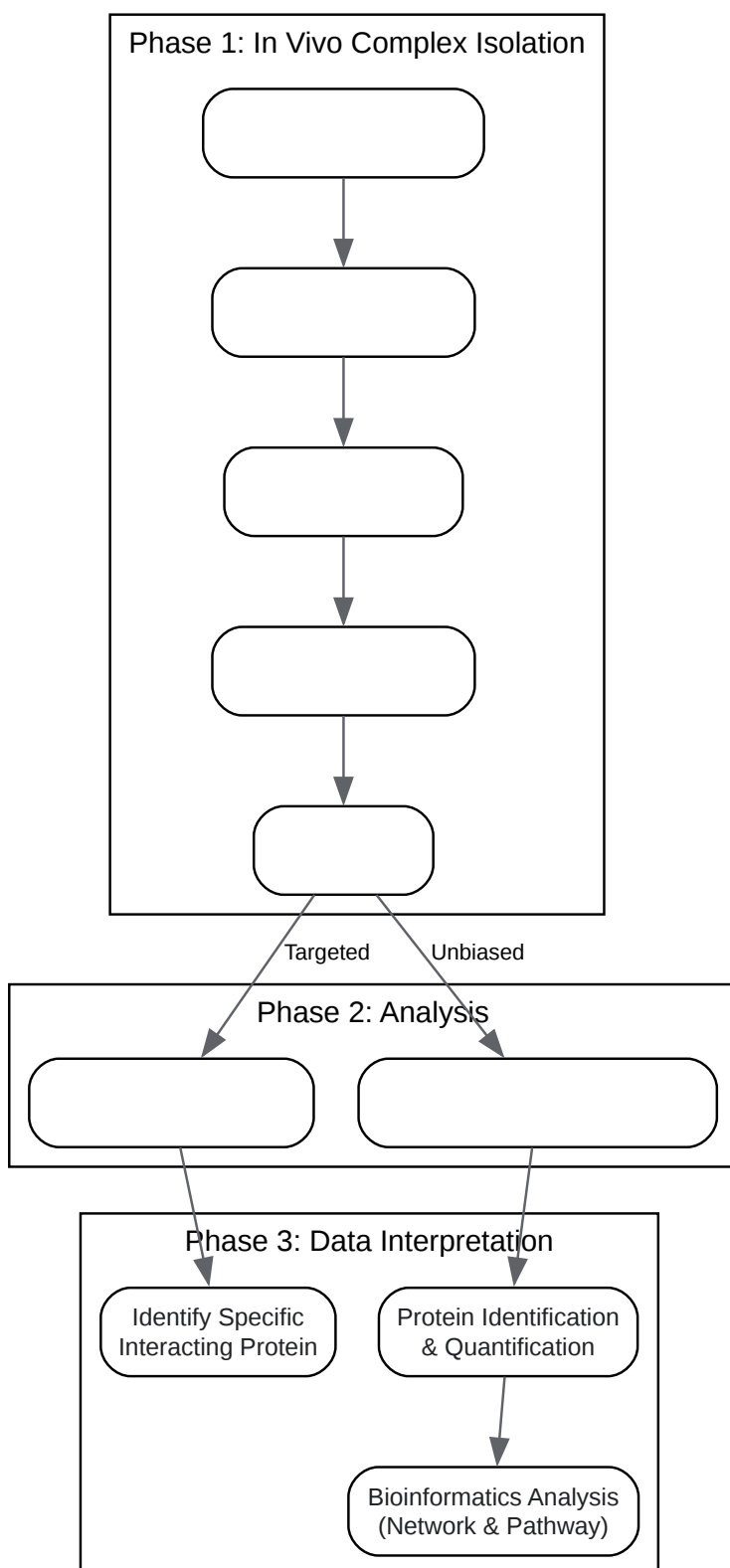
Interactor	Class	Function of Interaction	Quantitative Data / Notes	Reference
HSP40 (DNAJ family)	Co-chaperone	Delivers substrate and stimulates HSP70's ATPase activity.	Essential for the chaperone cycle.	[5]
HSP90	Chaperone	Cooperates in folding specific clients, e.g., steroid hormone receptors and kinases.	Forms a multi-chaperone complex with HSP70.	[10]
HOP (HSP70/HSP90 Organizing Protein)	Co-chaperone	Acts as an adaptor to physically link HSP70 and HSP90.	Binds to the C-terminal EEVD motif of both chaperones.	[6]
CHIP (C-terminus of HSP70-Interacting Protein)	Co-chaperone / E3 Ubiquitin Ligase	Links HSP70 to the proteasome, promoting degradation of terminally misfolded clients.	Binds the C-terminus of HSP70 via its TPR domain.	[7]
BAG family proteins (e.g., BAG-1)	Co-chaperone (NEF)	Promotes the exchange of ADP for ATP, leading to substrate release.	Competes with Hip for binding to the ATPase domain.	[6]
Hip (HSP70-interacting protein)	Co-chaperone	Stabilizes the ADP-bound state of HSP70, prolonging	Binds to the ATPase domain of HSP70.	[6]

		substrate interaction.		
Newly Synthesized Polypeptides	Client	De novo protein folding.	HSP70 associates with translating ribosomes.	[4] [9]
Misfolded/Denatured Proteins	Client	Refolding and prevention of aggregation, especially under stress.	Binding is promiscuous to short, exposed hydrophobic segments.	

Experimental Protocols for a SPA70/HSP70 Interactome Study

Identifying the binding partners of HSP70 relies on techniques that can capture these often transient protein-protein interactions. The most common approaches are co-immunoprecipitation (Co-IP) followed by Western Blot for validation of specific interactions, and mass spectrometry (MS) for large-scale, unbiased discovery of the interactome.

Below is a diagram of a generalized workflow for such a study.



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Workflow for HSP70 Interactome Analysis.

Detailed Methodology: Co-Immunoprecipitation (Co-IP)

This protocol describes the immunoprecipitation of endogenous HSP70 to identify a specific, suspected binding partner.

- Cell Lysis:
 - Culture cells to ~80-90% confluency. If investigating stress-induced interactions, apply the relevant stress (e.g., heat shock at 42°C for 1-2 hours).
 - Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
 - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). The buffer choice is critical to maintain protein-protein interactions.
 - Incubate on ice for 20-30 minutes with gentle agitation.
 - Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
- Immunoprecipitation:
 - Determine the protein concentration of the clarified lysate using a Bradford or BCA assay.
 - Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
 - Pellet the beads and transfer the pre-cleared supernatant to a new tube.
 - Add a high-quality antibody specific to HSP70 (typically 2-5 µg) to 500-1000 µg of lysate. As a negative control, use an isotype-matched IgG antibody in a parallel sample.
 - Incubate overnight at 4°C with gentle rotation.
- Complex Capture and Washes:

- Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
- Pellet the beads by centrifugation (or using a magnetic rack).
- Discard the supernatant (this is the "unbound" fraction).
- Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration). This step is critical for removing non-specific proteins.
- Elution and Analysis:
 - Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Perform a Western blot using an antibody against the suspected interacting protein. A successful Co-IP will show a band for the interactor in the HSP70 IP lane but not in the IgG control lane.

Detailed Methodology: Mass Spectrometry (MS) for Interactome Profiling

This protocol outlines a discovery approach to identify a broad range of HSP70 binding partners. It builds on the Co-IP protocol but requires higher stringency and specific MS-compatible reagents.

- Complex Isolation (as per Co-IP):
 - Follow steps 1-3 of the Co-IP protocol. It is crucial to perform multiple biological replicates (at least three) and include a stringent negative control (isotype IgG).
 - Washing steps must be extensive to minimize background contaminants, which are a major challenge in IP-MS.

- On-Bead Digestion:
 - After the final wash, instead of eluting with SDS buffer, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
 - Reduce disulfide bonds with DTT (dithiothreitol) and alkylate with iodoacetamide.
 - Add a proteomics-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides while they are still bound to the beads. This reduces background from the antibody heavy and light chains.
 - Collect the supernatant containing the peptides.
- LC-MS/MS Analysis:
 - Desalt the peptide mixture using a C18 StageTip or equivalent.
 - Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and sequentially fragmented in the mass spectrometer to determine their amino acid sequence.
- Data Analysis and Interpretation:
 - Use a search algorithm (e.g., MaxQuant, Sequest) to match the acquired MS/MS spectra against a protein sequence database (e.g., UniProt human database).
 - Identified proteins are filtered based on stringent statistical criteria (e.g., a false discovery rate < 1%).
 - Perform label-free quantification (LFQ) or stable isotope labeling (SILAC) to determine the relative abundance of each identified protein in the HSP70 IP samples compared to the IgG control samples.
 - True interaction partners should be significantly enriched in the HSP70 pulldown.
 - Perform bioinformatics analysis on the list of high-confidence interactors to identify enriched cellular pathways, functional clusters, and protein interaction networks.

Conclusion

The study of "SPA70" requires careful definition of the molecule of interest. While the small molecule **SPA70** presents a targeted approach for modulating the Pregnane X Receptor in drug development, the protein **SPA70/HSP70** offers a much broader and more complex field of study. As a central node in the protein homeostasis network, the HSP70 interactome is vast and dynamic. Understanding these interactions is critical for deciphering fundamental cellular processes and for developing therapeutic strategies for diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders and cancer. The methodologies outlined in this guide provide a robust framework for both the validation of specific HSP70 interactions and the large-scale discovery of its complex cellular network.

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